molecular formula C7H4BrClINO2 B13930322 2-Amino-4-bromo-5-chloro-3-iodobenzoic acid

2-Amino-4-bromo-5-chloro-3-iodobenzoic acid

Cat. No.: B13930322
M. Wt: 376.37 g/mol
InChI Key: HDMUYGIJTUZZJN-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-5-chloro-3-iodobenzoic acid is a halogenated aromatic compound with the molecular formula C7H3BrClINO2. This compound is of interest due to its unique combination of halogen atoms and an amino group attached to a benzoic acid core, making it a valuable intermediate in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-5-chloro-3-iodobenzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the halogenation of an amino-substituted benzoic acid derivative. The process may include:

    Nitration: of benzoic acid to introduce a nitro group.

    Reduction: of the nitro group to an amino group.

    Sequential halogenation: using bromine, chlorine, and iodine under controlled conditions to introduce the respective halogen atoms at specific positions on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive halogenating agents. The process must ensure precise control over reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-5-chloro-3-iodobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst.

    Oxidation: Agents like potassium permanganate or hydrogen peroxide.

    Reduction: Agents like lithium aluminum hydride or palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Amino-4-bromo-5-chloro-3-iodobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-5-chloro-3-iodobenzoic acid depends on its specific application. In chemical reactions, the halogen atoms and amino group can participate in various interactions, influencing the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, halogen bonding, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromobenzoic acid
  • 3-Bromo-5-iodobenzoic acid
  • 2-Iodobenzoic acid

Uniqueness

2-Amino-4-bromo-5-chloro-3-iodobenzoic acid is unique due to the presence of multiple halogen atoms and an amino group on the same aromatic ring

Properties

Molecular Formula

C7H4BrClINO2

Molecular Weight

376.37 g/mol

IUPAC Name

2-amino-4-bromo-5-chloro-3-iodobenzoic acid

InChI

InChI=1S/C7H4BrClINO2/c8-4-3(9)1-2(7(12)13)6(11)5(4)10/h1H,11H2,(H,12,13)

InChI Key

HDMUYGIJTUZZJN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Br)I)N)C(=O)O

Origin of Product

United States

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